5-Chloro-1,1,1,2,2-pentafluoropentane
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Overview
Description
5-Chloro-1,1,1,2,2-pentafluoropentane is an organic compound with the molecular formula C5H4ClF5 It is a halogenated hydrocarbon, characterized by the presence of chlorine and fluorine atoms attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,1,1,2,2-pentafluoropentane typically involves the halogenation of pentane derivatives. One common method is the reaction of 1,1,1,2,2-pentafluoropentane with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron chloride, to facilitate the substitution of a hydrogen atom with a chlorine atom.
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation reactors where the reaction parameters, such as temperature, pressure, and reactant concentrations, are meticulously controlled to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,1,1,2,2-pentafluoropentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 5-hydroxy-1,1,1,2,2-pentafluoropentane.
Reduction Reactions: The compound can be reduced to form 1,1,1,2,2-pentafluoropentane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield various products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: 5-Hydroxy-1,1,1,2,2-pentafluoropentane.
Reduction: 1,1,1,2,2-pentafluoropentane.
Oxidation: Various oxidized derivatives depending on the conditions.
Scientific Research Applications
5-Chloro-1,1,1,2,2-pentafluoropentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 5-Chloro-1,1,1,2,2-pentafluoropentane involves its interaction with various molecular targets. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The chlorine atom can participate in nucleophilic substitution reactions, altering the compound’s chemical behavior and biological activity.
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,2-Pentafluoropropane: A fluorinated hydrocarbon with similar properties but lacking the chlorine atom.
1,1,1,2,2-Pentafluoro-5-bromopentane: Similar structure with a bromine atom instead of chlorine.
1,1-Dichloro-2,2,3,3,3-pentafluoropropane: Contains two chlorine atoms and five fluorine atoms, used in similar applications.
Uniqueness
5-Chloro-1,1,1,2,2-pentafluoropentane is unique due to the specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where precise reactivity and stability are required.
Properties
IUPAC Name |
5-chloro-1,1,1,2,2-pentafluoropentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF5/c6-3-1-2-4(7,8)5(9,10)11/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYOAOHSCKQDPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101022591 |
Source
|
Record name | 5-Chloro-1,1,1,2,2-pentafluoropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101022591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1024003-32-4 |
Source
|
Record name | 5-Chloro-1,1,1,2,2-pentafluoropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101022591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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